molecular formula C9H10O2 B193300 Methyl 4-methylbenzoate CAS No. 99-75-2

Methyl 4-methylbenzoate

Cat. No. B193300
CAS RN: 99-75-2
M. Wt: 150.17 g/mol
InChI Key: QSSJZLPUHJDYKF-UHFFFAOYSA-N
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Description

Methyl 4-methylbenzoate is an ester, which is an opaque colorless to white shiny crystalline solid with an intense unpleasant odor . It is insoluble in water .


Synthesis Analysis

Methyl 4-methylbenzoate is an important drug intermediate and is used in the synthesis of various complex organic compounds . The synthesis of Methyl 4-methylbenzoate involves the reaction of benzoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid .


Molecular Structure Analysis

The structure of Methyl 4-methylbenzoate is related to that of 4-methylphenyl 4-methylbenzoate and ethylene di-4-methylbenzoate, showing similar bond parameters . The molecule is planar, with the dihedral angle between the aromatic ring and the –COOMe group being 0.95(6)° .


Chemical Reactions Analysis

As an ester, Methyl 4-methylbenzoate reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .


Physical And Chemical Properties Analysis

Methyl 4-methylbenzoate has a molecular weight of 150.17 g/mol . It is a white low melting crystalline solid and/or . It has a melting point of 32-35 °C, a boiling point of 103-104 °C/15 mmHg, and a density of 1.06 . It is insoluble in water but slightly soluble in Chloroform, DMSO, and Ethyl Acetate .

Scientific Research Applications

Crystal Structure Analysis

Methyl 4-hydroxybenzoate, a related compound, has been analyzed for its crystal structure, which includes methyl 4-hydroxybenzoate molecules forming a 3D framework via extensive hydrogen bonding. Hirshfeld surface analysis and computational calculations using Hartree Fock and Density Functional Theory were employed to understand the molecular interactions and pharmaceutical activity of the molecule (Sharfalddin et al., 2020).

Degradation Pathways

Research on the anaerobic degradation of 4-methylbenzoate has been conducted to understand its breakdown in environmental contexts. Studies on the denitrifying alphaproteobacterium Magnetospirillum sp. indicated a specific 4-methylbenzoyl-CoA degradation pathway, distinct from the anaerobic benzoyl-CoA degradation pathway (Lahme et al., 2012).

Solubility in Various Solvents

The solubility of 4-methylbenzoic acid, a compound closely related to methyl 4-methylbenzoate, has been studied in different solvent mixtures. Understanding its solubility is crucial for industrial design and theoretical studies, particularly in purification processes (Hu et al., 2014).

Safety And Hazards

Methyl 4-methylbenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs are the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Methyl 4-methylbenzoate’s high energy density and low freezing point have sparked interest in its potential as a biofuel, particularly for aviation applications . Current research is exploring this promising avenue .

properties

IUPAC Name

methyl 4-methylbenzoate
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InChI

InChI=1S/C9H10O2/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6H,1-2H3
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InChI Key

QSSJZLPUHJDYKF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID4025668
Record name Methyl 4-methylbenzoate
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Molecular Weight

150.17 g/mol
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Physical Description

Opaque colorless to white shiny crystalline solid. Intense unpleasant odor. (NTP, 1992), White solid; mp = 34 deg C; [Hawley] Colorless to white solid with a strong unpleasant odor; [CAMEO] Colorless crystalline solid; mp = 32-35 deg C; [MSDSonline]
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Boiling Point

423 °F at 760 mmHg (NTP, 1992), 222.5 °C @ 760 MM HG
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Flash Point

204 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER
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Density

1.058 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.058 @ 25 °C/15.6 °C
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Vapor Pressure

0.16 [mmHg]
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Product Name

Methyl 4-methylbenzoate

Color/Form

CRYSTALS FROM AQ METHANOL OR PETROLEUM ETHER, WHITE CRYSTALLINE SOLID

CAS RN

99-75-2
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Melting Point

91 °F (NTP, 1992), 33.2 °C
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Synthesis routes and methods I

Procedure details

A process for the production of terephthalic acid from p-xylene and methanol by way of dimethyl terephthalate obtained by oxidation, in the liquid phase with atmospheric oxygen in the presence of dissolved heavy metal compounds as the catalyst, of a mixture of p-xylene and a fraction containing predominantly methyl p-toluate, which fraction is recycled into the oxidation, to obtain an oxidation product containing primarily p-toluic acid and monomethyl terephthalate at a temperature of 140-170° C. and under a pressure of 4-8 bar; by esterification of the oxidation product in a reactor with liquid and subsequently vaporized methanol brought to an elevated pressure, at a temperature of 220-280° C. and under a pressure of 20-25 bar to obtain a raw ester containing primarily methyl p-toluate and dimethyl terephthalate; by withdrawing the raw ester fraction and a methanol-containing vapor fraction from the esterification reactor; by distillatory separation of the raw ester into a methyl p-toluate fraction and a fraction rich in terephthalic aldehyde methyl ester, which fractions are recycled into the oxidation, a raw dimethyl terephthalate fraction, and a residual fraction; by hydrolysis of the raw dimethyl terephthalate fraction with water, obtaining the thus-formed terephthalic acid and separation of a methanol-water mixture, characterized in that the methanol-containing vapor fraction and the methanol-water mixture are separated by rectification under elevated pressure and elevated temperature into a methanol-rich head fraction and an aqueous sump phase, the methanol formed at the head of the rectification stage is withdrawn in vapor phase under elevated pressure, and esterification of the oxidation product is conducted with the methanol-containing vapor brought by compression to esterification pressure and esterification temperature.
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Synthesis routes and methods II

Procedure details

To 200 ml of methanol at 0° was added, with stirring, 48.4 g (0.312 mole) of 4-methylbenzoyl chloride over 20 minutes. Following the addition, the reaction mixture was stirred at room temperature for one hour. The methanol was evaporated and the residue was distilled to give 43 g of the title compound as a colorless liquid: boiling point 103°-108° C. at 20 mm of Hg.
Quantity
48.4 g
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200 mL
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 4,126,755 and the corresponding German Offenlegungsschrift P2244662.4 disclose a method of producing dimethyl terephthalate from high-boiling tarry residues resulting from the combined oxidation of p-xylene and methyl p-toluate with air, esterification of the resulting acids with methanol and after-treatment of the esterification reaction product, which comprises treating the high-boiling residues with methanol at a temperature above 250° C., and thereafter separating the resulting dimethyl terephthalate in accordance with conventional separation techniques.
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Synthesis routes and methods IV

Procedure details

Into an autoclave made of SUS316 having an internal volume of 100 ml were charged the synthesized phenyl p-toluate 30 g (141 mmole), dimethyl carbonate 6.37 g (70.7 mmole) and titanium tetraisopropoxide 0.80 g (2.83 mmole). The pressure was elevated to 20 kg/cm2 with nitrogen, and the contents were then reacted for three hours at 180° C. After completing the reaction, the reaction mixture was analyzed by gas chromatography. As a result, the yield of methyl phenyl carbonate was 18%, and the yield of diphenyl carbonate was 15%. Furthermore, at the same time, methyl p-toluate was produced as a by-product with a yield of 33% (the yield is given in terms of phenyl p-toluate).
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Yield
33%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-methylbenzoate
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Methyl 4-methylbenzoate
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Reactant of Route 6
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Citations

For This Compound
367
Citations
A Alemdar, B Tan, O Toksöz, G Kurtuluş, C Sesal… - Journal of Molecular …, 2023 - Elsevier
… TPC of methyl benzoate, methyl 4-methylbenzoate, methyl 4-methoxybenzoate, methyl 4-… The results showed that methyl 4-methylbenzoate had the highest total phenolic content at …
Number of citations: 0 www.sciencedirect.com
A Saeed, H Rafique, U Flörke - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The structure of the title compound, C9H10O2, is related to that of 4-methylphenyl 4-methylbenzoate and ethylene di-4-methylbenzoate showing similar bond parameters. The molecule …
Number of citations: 3 scripts.iucr.org
O Karatas, E Aras, AH Karadag… - Radiation Effects and …, 2016 - Taylor & Francis
… crystals of methyl 4-methylbenzoate by γ-irradiation with the EPR method. EPR spectra of the analyzed methyl 4-methylbenzoate (C 9 H 10 O 2 ) and the obtained results were reported. …
Number of citations: 4 www.tandfonline.com
SB Halligudi, BM Devassy, NK Kala Raj… - Reaction Kinetics and …, 2000 - Springer
… as described in the first stage using methyl 4-methylbenzoate as a substrate; products were … The details of reaction conditions and the results of oxidation of methyl 4-methylbenzoate …
Number of citations: 11 link.springer.com
A Saeed, H Rafique, J Simpson… - … Section E: Structure …, 2010 - scripts.iucr.org
… C 9 H 8 O 2 Br 2 , (I), was prepared by bromination of methyl 4-methylbenzoate in presence of anhydrous aluminum chloride using an excess of calalyst and no solvent. …
Number of citations: 5 scripts.iucr.org
WG Shuler, EA Smith, SM Hess… - Journal of Chemical …, 2012 - Springer
… C 22 H 20 N 2 O 2 3 prepared from polylithiated 2-methylbenzoicacid phenylhydrazide and methyl 4-dimethylaminobenzoate, methyl 4-methoxybenzoate, or methyl 4-methylbenzoate. …
Number of citations: 3 link.springer.com
I Wichterle, J Linek, Z Wagner, JC Fontaine… - Binary Liquid Systems of …, 2007 - Springer
Property Type EVLM1111; Methyl benzoate C8H8O2 + C9H10O2 Methyl 4-methylbenzoate … C9H10O2, Methyl 4-methylbenzoate [99-75-2] …
Number of citations: 2 link.springer.com
I Wichterle, J Linek, Z Wagner, JC Fontaine… - Binary Liquid Systems of …, 2007 - Springer
Property Type EVLM1111; Methyl 4-methylbenzoate C9H10O2 + C10H10O4 Dimethyl benzene-1,4-dicarboxylate … C9H10O2, Methyl 4-methylbenzoate [99-75-2] 2. C10H10O4 …
Number of citations: 2 link.springer.com
KD Kim, Y Yu, HJ Jeong, HM Jung, KL Kim… - Bulletin of the Korean …, 2012 - koreascience.kr
… In this process, partial oxidation of xylene gave rise to major by-products MFB (methyl 4-formylbenzoate,(2)) and MMB (methyl 4-methylbenzoate,(3)). After separation of DMT 1 by …
Number of citations: 14 koreascience.kr
ML Wang, BL Liu, SJ Lin - Journal of the Chinese Institute of Chemical …, 2007 - Elsevier
The synthesis of liquid crystal methyl [4-(nonyloxy) styryl] benzoate was achieved in four stages. First, toluic acid [1] was brominated with N-bromosuccinimide in refluxing CCl 4 to form 4…
Number of citations: 9 www.sciencedirect.com

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